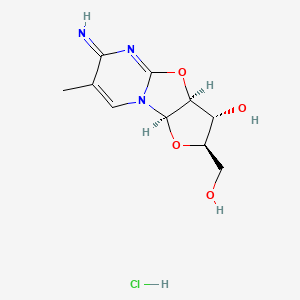

5-Methylcyclocytidine hydrochlorine

Vue d'ensemble

Description

5-Methylcyclocytidine hydrochloride is an intermediate for the synthesis of 1-β-d-arabinofurany-5-methylcytosine . It is a potential antiviral nucleoside .

Molecular Structure Analysis

5-Methylcyclocytidine hydrochloride is a nucleoside analogue of cytidine and exhibits profound biomedical implications in combating specific ailments. Its inherent capability to impede nucleotide synthesis and viral replication positions it as a prospective anticancer and antiviral agent .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylcyclocytidine hydrochlorine are not explicitly mentioned in the search results .

Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 5-Methylcytosine hydrochloride, focusing on several unique applications:

Epigenetic Studies

5-Methylcytosine hydrochloride is used in studies of DNA methylation processes, which are crucial for understanding epigenetic mechanisms like genomic imprinting, X chromosome inactivation, and genome stability .

High-Performance Liquid Chromatography (HPLC)

It serves as a standard in HPLC for estimating global methylation rates, which is essential for the analysis of epigenetic modifications across the genome .

Mass Spectroscopic Analysis

The compound is utilized in high-resolution mass spectroscopy to analyze and quantify nucleotide modifications, providing insights into molecular biology and genetics .

Clinical Disease Management

5-Methylcytosine has implications in personalized medicine, both as a treatment target and a biomarker source for clinical disease management, particularly in cancer research .

RNA Modification Studies

Recent interest has grown in RNA m5C modification due to its involvement in cellular processes and tumorigenesis, with advances in detection techniques enabling transcriptome mapping .

Predictive Modeling in Cancer

Research has explored the relationship between m5C-related long non-coding RNAs (lncRNAs) and certain cancers to establish predictive models for prognosis .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Methylcyclocytidine hydrochlorine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly but can be resistant to treatment, making them a significant target for antitumor activity .

Mode of Action

The mode of action of 5-Methylcyclocytidine hydrochlorine involves the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth . The induction of apoptosis, or programmed cell death, further contributes to the reduction of cancer cells .

Biochemical Pathways

5-Methylcyclocytidine hydrochlorine affects the cell cycle and DNA damage pathways . By inhibiting DNA synthesis, it disrupts the normal cell cycle, preventing the cells from dividing and growing . This disruption can lead to DNA damage, triggering apoptosis and leading to the death of the cancer cells .

Result of Action

The result of the action of 5-Methylcyclocytidine hydrochlorine is the reduction of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound reduces the number of cancer cells, thereby limiting the progression of the malignancies .

Action Environment

The action, efficacy, and stability of 5-Methylcyclocytidine hydrochlorine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature at which the compound is stored . .

Propriétés

IUPAC Name |

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H/t5-,6-,7+,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLAKIOXMNOMIC-HSMTUSTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylcyclocytidine hydrochlorine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

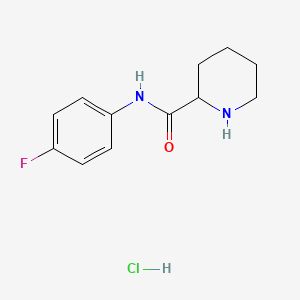

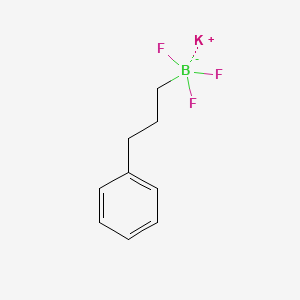

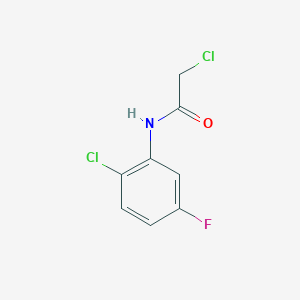

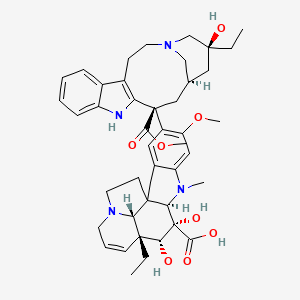

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride](/img/structure/B1424837.png)

![N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424840.png)

![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)

![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)